(E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylprop-2-enamide
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Overview
Description
(E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a phenylprop-2-enamide moiety, and a tert-butyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl bromide in the presence of a base such as potassium carbonate.
Formation of the phenylprop-2-enamide moiety: This can be synthesized through a condensation reaction between cinnamic acid and an amine, followed by dehydration.
Coupling of the pyrazole and phenylprop-2-enamide moieties: This final step involves the reaction of the pyrazole derivative with the phenylprop-2-enamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Bromomethyl methyl ether: A compound used in organic synthesis.
Uniqueness
(E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylprop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its pyrazole ring and phenylprop-2-enamide moiety contribute to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
(E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)16-12-15(19-20-16)13-21(4)17(22)11-10-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILKTVSLFWGXFO-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN(C)C(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NNC(=C1)CN(C)C(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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